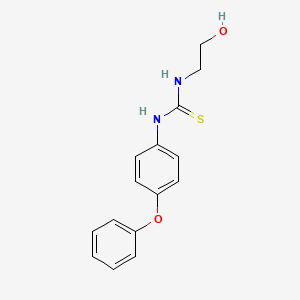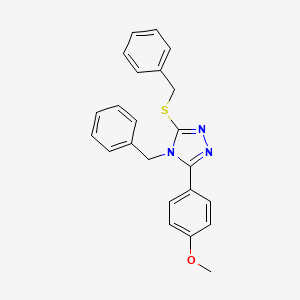
(Z)-2-cyano-N-(4-methylphenyl)-3-(5-nitrofuran-2-yl)prop-2-enamide
Overview
Description
(Z)-2-cyano-N-(4-methylphenyl)-3-(5-nitrofuran-2-yl)prop-2-enamide is an organic compound that belongs to the class of nitriles and amides. It features a cyano group, a nitrofuran moiety, and a substituted phenyl ring, making it a compound of interest in various fields of research, including medicinal chemistry and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-2-cyano-N-(4-methylphenyl)-3-(5-nitrofuran-2-yl)prop-2-enamide typically involves the following steps:
Formation of the nitrofuran moiety: This can be achieved through nitration of furan derivatives.
Synthesis of the cyano group: The cyano group can be introduced via nucleophilic substitution reactions.
Coupling reactions: The final step involves coupling the nitrofuran and cyano intermediates with the 4-methylphenyl group under specific conditions, such as using a base and a suitable solvent.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The nitrofuran moiety can undergo oxidation reactions, potentially leading to the formation of nitro derivatives.
Reduction: The cyano group can be reduced to an amine under appropriate conditions.
Substitution: The phenyl ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: Halogenating agents or nitrating agents for electrophilic substitution.
Major Products
Oxidation: Nitro derivatives of the furan ring.
Reduction: Amino derivatives of the cyano group.
Substitution: Various substituted phenyl derivatives.
Scientific Research Applications
Chemistry
Synthesis of novel compounds: Used as an intermediate in the synthesis of more complex organic molecules.
Biology
Biological assays: Potential use in assays to study enzyme interactions or cellular responses.
Medicine
Drug development: Investigated for its potential pharmacological properties, such as antimicrobial or anticancer activities.
Industry
Material science: Used in the development of new materials with specific properties, such as conductivity or reactivity.
Mechanism of Action
The mechanism of action of (Z)-2-cyano-N-(4-methylphenyl)-3-(5-nitrofuran-2-yl)prop-2-enamide would depend on its specific application. For instance, if used as a drug, it might interact with specific molecular targets such as enzymes or receptors, leading to a biological response. The cyano and nitrofuran groups could play crucial roles in its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
(Z)-2-cyano-N-(4-methylphenyl)-3-(5-nitrothiophen-2-yl)prop-2-enamide: Similar structure but with a thiophene ring instead of a furan ring.
(Z)-2-cyano-N-(4-methylphenyl)-3-(5-nitropyrrole-2-yl)prop-2-enamide: Similar structure but with a pyrrole ring instead of a furan ring.
Uniqueness
The presence of the nitrofuran moiety in (Z)-2-cyano-N-(4-methylphenyl)-3-(5-nitrofuran-2-yl)prop-2-enamide might confer unique properties, such as enhanced reactivity or specific biological activity, compared to its analogs with different heterocyclic rings.
Properties
IUPAC Name |
(Z)-2-cyano-N-(4-methylphenyl)-3-(5-nitrofuran-2-yl)prop-2-enamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11N3O4/c1-10-2-4-12(5-3-10)17-15(19)11(9-16)8-13-6-7-14(22-13)18(20)21/h2-8H,1H3,(H,17,19)/b11-8- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PVYWPHLNWWXVGG-FLIBITNWSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)C(=CC2=CC=C(O2)[N+](=O)[O-])C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)NC(=O)/C(=C\C2=CC=C(O2)[N+](=O)[O-])/C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![ethyl 2-[({[3-(dimethylamino)propyl]amino}carbonothioyl)amino]-5-phenyl-3-thiophenecarboxylate](/img/structure/B4863846.png)
![2-{1H,2H,3H,4H-BENZO[A]PHENANTHRIDIN-5-YL}-4-BROMOPHENOL](/img/structure/B4863853.png)

![3-{[4-(1,3-benzodioxol-5-ylmethyl)-1-piperazinyl]carbonyl}-6,7,8,9-tetrahydro-4H-pyrimido[2,1-b][1,3]benzothiazol-4-one](/img/structure/B4863858.png)
![2-[(4-chlorobenzyl)thio]-N'-[3-({[3-cyano-6-(difluoromethyl)-4-methyl-2-pyridinyl]thio}methyl)-4-methoxybenzylidene]acetohydrazide](/img/structure/B4863866.png)
![3-(4-methylphenyl)-N-[3-(4-methyl-1-piperazinyl)propyl]propanamide](/img/structure/B4863874.png)
![1-(3-fluorobenzoyl)-4-[(4-methyl-1-piperidinyl)carbonyl]piperidine](/img/structure/B4863890.png)
![3-[3-[(Z)-2-cyano-3-(3-methylanilino)-3-oxoprop-1-enyl]-2,5-dimethylpyrrol-1-yl]benzoic acid](/img/structure/B4863907.png)

![1-Butan-2-yl-3-{1-[4-(propan-2-yl)phenyl]ethyl}urea](/img/structure/B4863920.png)

![N-(3-chlorophenyl)-2-[(3Z)-3-(3-methyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)-2-oxo-2,3-dihydro-1H-indol-1-yl]acetamide](/img/structure/B4863939.png)
![2-({[4-(4-fluorophenyl)-3-(isopropoxycarbonyl)-5-methyl-2-thienyl]amino}carbonyl)cyclohexanecarboxylic acid](/img/structure/B4863940.png)
![N-[4-(2-methylpiperidine-1-carbonyl)phenyl]furan-2-carboxamide](/img/structure/B4863944.png)
